LogP Enhancement by 3‑Aryl Substitution
The target compound has a computed logP of 2.63 [REFS‑1], whereas the des‑3‑aryl analog 2,7‑dimethylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid has a PubChem XLogP3 of 0.7 [REFS‑2]. The difference of +1.93 log units corresponds to an ~85‑fold greater partition coefficient for the target compound.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.63 (JChem computed, Chembase) |
| Comparator Or Baseline | 2,7‑Dimethylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid: 0.7 (PubChem XLogP3) |
| Quantified Difference | Δ logP = +1.93 |
| Conditions | Computational prediction; different algorithms but consistent ranking |
Why This Matters
Higher logP correlates with increased passive membrane permeability and enhanced protein binding, which is critical when selecting a scaffold for lead optimization in kinase programs.
- [1] Chembase. 2,7‑Dimethyl‑3‑(3‑methylphenyl)pyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, CBID 115095. Computed logP under JChem. Available at: http://www.chembase.cn/molecule‑115095.html (accessed 2026‑04‑28). View Source
- [2] PubChem. 2,7‑Dimethylpyrazolo[1,5‑a]pyrimidine‑6‑carboxylic acid, CID 2736303. XLogP3‑AA = 0.7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/175201‑51‑1#section=Chemical‑and‑Physical‑Properties (accessed 2026‑04‑28). View Source
